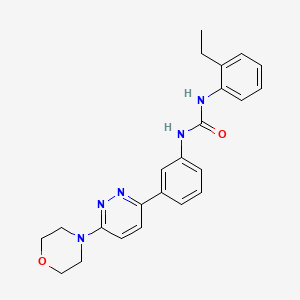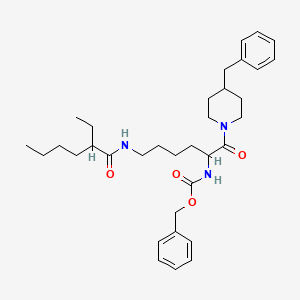
1-(2-Methoxy-5-methylphenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a urea moiety linked to a methoxy-methylphenyl group and a piperidinyl-pyridazinyl-phenyl group, making it a unique structure for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxy-methylphenyl and piperidinyl-pyridazinyl-phenyl intermediates, followed by their coupling through urea formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of nitro groups may produce corresponding anilines.
Scientific Research Applications
3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-methylphenol: Shares the methoxy-methylphenyl group but lacks the urea and piperidinyl-pyridazinyl-phenyl moieties.
2-Methoxy-5-methylphenol: Similar structure but with different substitution patterns on the aromatic ring.
Uniqueness
3-(2-Methoxy-5-methylphenyl)-1-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C24H27N5O2/c1-17-9-11-22(31-2)21(15-17)26-24(30)25-19-8-6-7-18(16-19)20-10-12-23(28-27-20)29-13-4-3-5-14-29/h6-12,15-16H,3-5,13-14H2,1-2H3,(H2,25,26,30) |
InChI Key |
RHGQCOFPBCVSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963269.png)
![2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963282.png)

![N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14963286.png)
![N-[4-(acetylamino)phenyl]-2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide](/img/structure/B14963293.png)

![6-amino-2-(4-methylsulfanylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14963305.png)
![N-(2,4-difluorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963312.png)
![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide](/img/structure/B14963327.png)
![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963334.png)
![5-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963336.png)
![N-cyclohexyl-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B14963340.png)
![N-[4-(acetylamino)phenyl]-2-(morpholin-4-yl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14963359.png)

